Cas no 677777-45-6 (4-Cyano-3-methoxyphenylboronic acid)

4-Cyano-3-methoxyphenylboronic acid is a boronic acid derivative featuring a cyano group and a methoxy substituent on the phenyl ring. This compound is commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high efficiency. Its electron-withdrawing cyano group enhances reactivity in palladium-catalyzed transformations, while the methoxy substituent can influence regioselectivity. The boronic acid functionality ensures compatibility with a wide range of aryl halides, making it valuable in pharmaceutical and materials science research. The compound is typically stable under inert conditions and requires careful handling to prevent protodeboronation. Its purity and structural consistency are critical for reproducible coupling reactions.
4-Cyano-3-methoxyphenylboronic acid structure
677777-45-6 structure
商品名:4-Cyano-3-methoxyphenylboronic acid
CAS番号:677777-45-6
MF:C8H8BNO3
メガワット:176.9650
MDL:MFCD10696655
CID:835993
PubChem ID:45091236

4-Cyano-3-methoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (4-Cyano-3-methoxyphenyl)boronic acid
    • 4-cyano-3-methoxyphenylboronic acid
    • Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI)
    • 4-CN-3-methoxyphenyl boronic acid
    • BORONIC ACID, (4-CYANO-3-METHOXYPHENYL)-
    • 4-CYANO-3-METHOXYBENZENE BORONIC ACID
    • YWZHJSBHFAFASK-UHFFFAOYSA-N
    • 4-Cyano-3-methoxyphenyl boronic acid
    • 4-cyano-3-methoxy-phenylboronic acid
    • AS06534
    • AB57851
    • CM10455
    • (4-Cyano-3-methoxy-phenyl)boronic acid
    • AM804219
    • BC001674
    • ST2402421
    • T
    • (4-Cyano-3-methoxyphenyl)boronicacid
    • 677777-45-6
    • SY110410
    • FT-0735145
    • CS-W005859
    • AKOS006304584
    • DS-2189
    • SCHEMBL249673
    • DTXSID70666778
    • W10586
    • MFCD10696655
    • DB-362153
    • 4-Cyano-3-methoxybenzene boronic acid;boronic acid, (4-cyano-3-methoxyphenyl)-;
    • 4-Cyano-3-methoxyphenylboronic acid
    • MDL: MFCD10696655
    • インチ: 1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
    • InChIKey: YWZHJSBHFAFASK-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C#N)C([H])=C([H])C(B(O[H])O[H])=C1[H]

計算された属性

  • せいみつぶんしりょう: 177.06000
  • どういたいしつりょう: 177.06
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.5

じっけんとくせい

  • PSA: 73.48000
  • LogP: -0.75332

4-Cyano-3-methoxyphenylboronic acid セキュリティ情報

  • 危険物輸送番号:3439
  • 危険レベル:6.1
  • 包装グループ:

4-Cyano-3-methoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D751740-10g
Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI)
677777-45-6 98%
10g
$465 2023-09-04
abcr
AB271229-5 g
4-Cyano-3-methoxyphenylboronic acid; 95%
677777-45-6
5g
€773.50 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063523-1g
(4-Cyano-3-methoxyphenyl)boronic acid
677777-45-6 98%
1g
¥313.00 2024-05-04
abcr
AB271229-1g
4-Cyano-3-methoxyphenylboronic acid; 95%
677777-45-6
1g
€251.90 2023-09-09
eNovation Chemicals LLC
Y1231929-5G
(4-cyano-3-methoxy-phenyl)boronic acid
677777-45-6 97%
5g
$215 2024-07-21
Alichem
A019119280-25g
(4-Cyano-3-methoxyphenyl)boronic acid
677777-45-6 97%
25g
$1680.00 2023-09-01
Alichem
A019119280-10g
(4-Cyano-3-methoxyphenyl)boronic acid
677777-45-6 97%
10g
$871.20 2023-09-01
Apollo Scientific
OR360261-250mg
4-Cyano-3-methoxyphenylboronic acid
677777-45-6 97%
250mg
£59.00 2025-02-19
TRC
C982188-100mg
4-Cyano-3-methoxyphenylboronic acid
677777-45-6
100mg
$87.00 2023-05-18
Chemenu
CM134615-10g
(4-Cyano-3-methoxyphenyl)boronic acid
677777-45-6 95%+
10g
$731 2023-01-09

4-Cyano-3-methoxyphenylboronic acid 合成方法

4-Cyano-3-methoxyphenylboronic acid 関連文献

4-Cyano-3-methoxyphenylboronic acidに関する追加情報

Introduction to 4-Cyano-3-methoxyphenylboronic Acid (CAS No: 677777-45-6)

4-Cyano-3-methoxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 677777-45-6, features a boronic acid moiety combined with a cyano and methoxy substituent on a phenyl ring. Such a configuration makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid functional group in 4-cyano-3-methoxyphenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the phenyl ring further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The cyano group in 4-cyano-3-methoxyphenylboronic acid introduces additional reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions. This versatility has been exploited in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, where the precise arrangement of substituents can fine-tune binding affinity and selectivity.

The methoxy group in 4-cyano-3-methoxyphenylboronic acid contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in targeted drug delivery systems. By incorporating 4-cyano-3-methoxyphenylboronic acid into such systems, researchers aim to enhance the specificity and efficiency of therapeutic agents, particularly in contexts where spatial and temporal control is essential.

Recent advancements in computational chemistry have also highlighted the significance of 4-cyano-3-methoxyphenylboronic acid as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can serve as a precursor for designing molecules with enhanced binding interactions to biological targets. The combination of computational predictions with experimental validation has led to several promising candidates for further development. These efforts align with broader trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.

Beyond pharmaceutical applications, 4-cyano-3-methoxyphenylboronic acid has shown potential in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in optoelectronics. The cyano and methoxy substituents influence the electronic properties of these polymers, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.

The synthesis of 4-cyano-3-methoxyphenylboronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared from 3-methoxyphenylacetonitrile through selective functionalization at the para position relative to the cyano group. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in both academic research and industrial applications. Catalytic processes have been particularly instrumental in achieving these improvements.

The safety profile of 4-cyano-3-methoxyphenylboronic acid is another critical consideration. While boronic acids are generally well-tolerated under controlled conditions, proper handling procedures must be followed to minimize exposure risks. Research into greener synthetic routes has also focused on reducing hazardous byproducts associated with traditional boron chemistry. These efforts contribute to making processes involving 4-cyano-3-methoxyphenylboronic acid more sustainable and environmentally friendly.

In conclusion, 4-Cyano-3-methoxyphenylboronic acid (CAS No: 677777-45-6) represents a versatile and valuable compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking innovative solutions to complex challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in advancing scientific discovery.

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